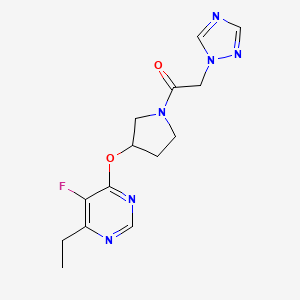

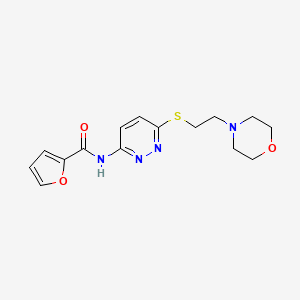

![molecular formula C15H26N2O3 B2565182 tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate CAS No. 1820574-86-4](/img/structure/B2565182.png)

tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of azabicyclo[3.2.1]octane, a bicyclic structure containing a nitrogen atom . The molecule has a tert-butyl group attached to a carbamate functionality, which is further connected to the bicyclic structure .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the bicyclic structure and the carbamate functionality . The InChI code provided in the search results can be used to generate a 3D structure of the molecule .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.78 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results .Applications De Recherche Scientifique

Photochemical and Thermal Rearrangement

One area of research focuses on the photochemical and thermal rearrangement of oxaziridines, compounds closely related to the structure of tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate. Studies have provided evidence supporting the stereoelectronic control theory, which explains the regioselectivities observed in these rearrangements, contributing to our understanding of the photochemical conversion mechanisms of oximes (Lattes et al., 1982)[https://consensus.app/papers/photochemical-thermal-rearrangement-oxaziridines-lattes/f545628186665693a65a9b6fa98a6d60/?utm_source=chatgpt].

Synthesis and Molecular Structure

Research into the synthesis and molecular structure of related bicyclic amino acid esters has advanced the field's knowledge of cyclic compounds. The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester from corresponding precursors via intramolecular lactonization reactions showcases the intricate methods used to create complex structures and understand their crystalline forms (Moriguchi et al., 2014)[https://consensus.app/papers/synthesis-molecular-structure-tertbutyl-moriguchi/28a51251cbcf5741b7bfcc788dccb4ac/?utm_source=chatgpt].

Reaction Pathways and Mechanisms

Investigations into the reaction pathways and mechanisms of compounds with similar structures to tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate contribute to a deeper understanding of chemical reactivity. For example, the study of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reactions with N,N-dimethylformamide dimethyl acetal reveals insights into the synthesis of potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012)[https://consensus.app/papers/pathways-reaction-tertbutyl-moskalenko/8ba8a13688765aca810fcc53fc6d79d7/?utm_source=chatgpt].

Novel Synthetic Routes

Research also encompasses the development of novel synthetic routes for creating structurally complex and functionally diverse compounds. The synthesis of constrained peptidomimetics from pyroglutamic acid, leading to rigid dipeptide mimetics useful for structure-activity studies in peptide-based drug discovery, exemplifies the innovative approaches being pursued in this field (Mandal et al., 2005)[https://consensus.app/papers/synthesis-constrained-mandal/5b8a279852c5521cba3dcd8b579b9cfb/?utm_source=chatgpt].

Safety and Hazards

The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . The compound should be stored in a cool, dry place away from sources of ignition .

Propriétés

IUPAC Name |

tert-butyl (1R,5S)-spiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-4-5-12(17)9-15(8-11)10-16-6-7-19-15/h11-12,16H,4-10H2,1-3H3/t11-,12+,15? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVOKDTXKRXKI-ODOQXGPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC3(C2)CNCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

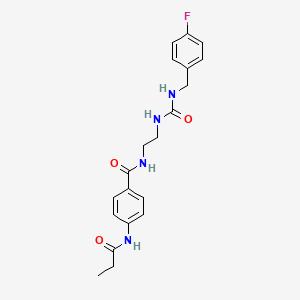

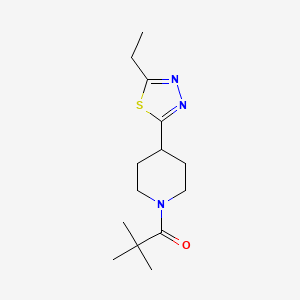

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

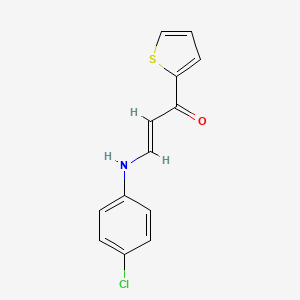

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

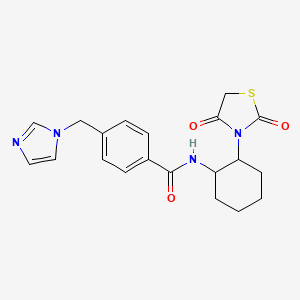

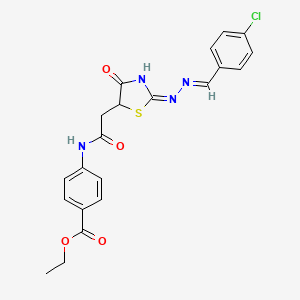

![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)

![2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2565116.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)

![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)